molecular formula C8H9FO B564934 4-Fluorophenylethanol-d4 CAS No. 1189710-73-3

4-Fluorophenylethanol-d4

Cat. No.: B564934
CAS No.: 1189710-73-3
M. Wt: 144.182
InChI Key: MWUVGXCUHWKQJE-NZLXMSDQSA-N
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Description

4-Fluorophenylethanol-d4 is a deuterated compound with the molecular formula C8H5D4FO and a molecular weight of 144.18. It is a stable isotope-labeled compound used primarily in research applications. The presence of deuterium atoms makes it particularly useful in various analytical and biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenylethanol-d4 typically involves the deuteration of 4-fluorophenylethanol. This process can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often involve the use of palladium or platinum catalysts under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The product is then purified through distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenylethanol-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluorophenylethanol-d4 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Fluorophenylethanol-d4 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms provide a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to track the compound’s behavior in various reactions. This helps in understanding the molecular targets and pathways involved in its metabolism .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylethanol: The non-deuterated version of the compound.

    4-Fluorophenylacetic acid: An oxidation product of 4-Fluorophenylethanol-d4.

    4-Fluorophenylethane: A reduction product of this compound

Uniqueness

The primary uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and distinct spectroscopic properties. This makes it invaluable in research applications where precise tracking and analysis of chemical reactions are required .

Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-(4-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUVGXCUHWKQJE-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=C(C=C1)F)C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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